molecular formula C11H19ClN2S B12720679 Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride CAS No. 89663-21-8

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride

Cat. No.: B12720679
CAS No.: 89663-21-8
M. Wt: 246.80 g/mol
InChI Key: STBHCWCGEMNKDJ-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H19ClN2S . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl-5-thiazolyl group and an ethyl chain, forming a monohydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride typically involves the reaction of piperidine with 2-(4-methyl-5-thiazolyl)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is unique due to its specific combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the monohydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

89663-21-8

Molecular Formula

C11H19ClN2S

Molecular Weight

246.80 g/mol

IUPAC Name

4-methyl-5-(2-piperidin-1-ylethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C11H18N2S.ClH/c1-10-11(14-9-12-10)5-8-13-6-3-2-4-7-13;/h9H,2-8H2,1H3;1H

InChI Key

STBHCWCGEMNKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCCCC2.Cl

Origin of Product

United States

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